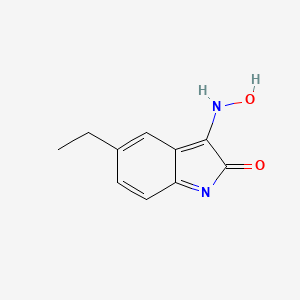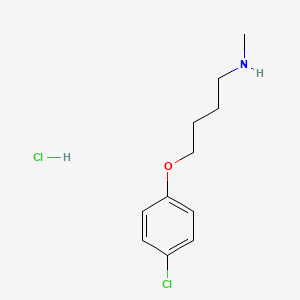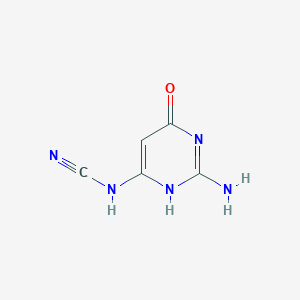
(2-amino-4-oxo-1H-pyrimidin-6-yl)cyanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compound “(2-amino-4-oxo-1H-pyrimidin-6-yl)cyanamide” is a chemical entity registered in the PubChem database. It is known for its unique properties and potential applications in various fields, including chemistry, biology, medicine, and industry. The compound’s molecular structure and characteristics make it a subject of interest for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of compound “(2-amino-4-oxo-1H-pyrimidin-6-yl)cyanamide” involves specific chemical reactions and conditions. The exact synthetic route may vary depending on the desired purity and yield. Typically, the synthesis involves multiple steps, including the preparation of intermediate compounds, followed by their conversion into the final product under controlled conditions.
Industrial Production Methods: In industrial settings, the production of compound “this compound” is optimized for large-scale manufacturing. This involves the use of specialized equipment and techniques to ensure consistent quality and high yield. The process may include purification steps to remove impurities and achieve the desired level of purity.
Análisis De Reacciones Químicas
Types of Reactions: Compound “(2-amino-4-oxo-1H-pyrimidin-6-yl)cyanamide” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s chemical structure and the presence of specific functional groups.
Common Reagents and Conditions: The reactions involving compound “this compound” typically require specific reagents and conditions. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide. Reduction reactions may require reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions may involve nucleophiles or electrophiles, depending on the nature of the reaction.
Major Products Formed: The major products formed from the reactions of compound “this compound” depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can result in the replacement of specific functional groups with new ones.
Aplicaciones Científicas De Investigación
Compound “(2-amino-4-oxo-1H-pyrimidin-6-yl)cyanamide” has a wide range of scientific research applications. In chemistry, it is used as a reagent or intermediate in various synthetic processes. In biology, it may be studied for its potential effects on biological systems and its interactions with biomolecules. In medicine, the compound could be investigated for its therapeutic potential, including its ability to target specific molecular pathways. In industry, it may be utilized in the production of specialized materials or as a component in various industrial processes.
Mecanismo De Acción
The mechanism of action of compound “(2-amino-4-oxo-1H-pyrimidin-6-yl)cyanamide” involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the compound’s structure and the context of its use.
Comparación Con Compuestos Similares
- Compound A
- Compound B
- Compound C
Each of these similar compounds has its own set of properties and applications, making them distinct from compound “(2-amino-4-oxo-1H-pyrimidin-6-yl)cyanamide”.
Propiedades
IUPAC Name |
(2-amino-4-oxo-1H-pyrimidin-6-yl)cyanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5O/c6-2-8-3-1-4(11)10-5(7)9-3/h1H,(H4,7,8,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPKXFLUAGAEVHE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=NC1=O)N)NC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(NC(=NC1=O)N)NC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
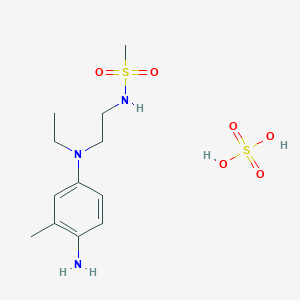


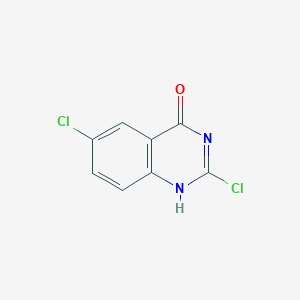
![2-amino-4-oxo-1,7-dihydropyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B7854151.png)



![6-chloro-1H-pyrimido[5,4-d]pyrimidin-4-one](/img/structure/B7854187.png)

